molecular formula C20H30N2OS2 B2564669 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2034591-76-7

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2564669
CAS No.: 2034591-76-7
M. Wt: 378.59
InChI Key: VSOKYTCHLQFFOW-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a thiolan ring, a piperidine ring, a thiophene ring, and a cyclopentane carboxamide moiety. The intricate structure of this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiolan Ring: The thiolan ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Cyclopentane Carboxamide Moiety: This can be achieved through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolan and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide: can be compared with other compounds containing piperidine, thiophene, or thiolan rings.

    Piperidine Derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.

    Thiophene Derivatives: Compounds such as thiophene, thiophene-2-carboxylic acid, and substituted thiophenes.

    Thiolan Derivatives: Compounds like thiolane, thiolane-2-carboxylic acid, and substituted thiolanes.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-4-3-12-25-18)21-14-16-5-10-22(11-6-16)17-7-13-24-15-17/h3-4,12,16-17H,1-2,5-11,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOKYTCHLQFFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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